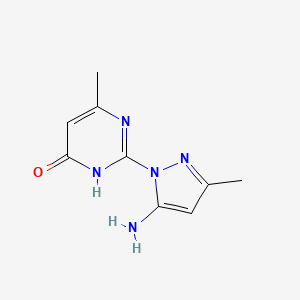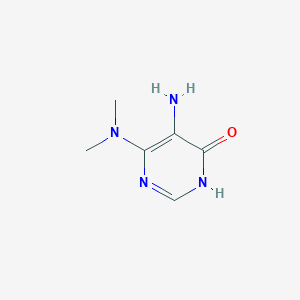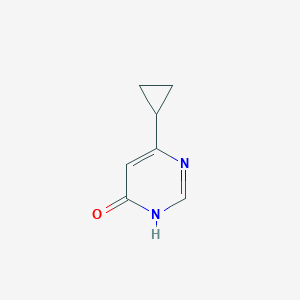![molecular formula C6H4BrN3O B1384426 6-Bromopyrrolo[2,1-f][1,2,4]triazin-4(3H)-one CAS No. 888721-83-3](/img/structure/B1384426.png)
6-Bromopyrrolo[2,1-f][1,2,4]triazin-4(3H)-one
概要
説明
6-Bromopyrrolo[2,1-f][1,2,4]triazin-4(3H)-one is a nitrogen-containing heterocyclic compound. This compound has garnered significant interest due to its potential biological activities and applications in medicinal chemistry. It is known for its intriguing activities as inhibitors of various enzymes and receptors, making it a valuable scaffold in drug discovery .
準備方法
The synthesis of 6-Bromopyrrolo[2,1-f][1,2,4]triazin-4(3H)-one can be achieved through several synthetic routes. One common method involves the nucleophile-induced rearrangement of pyrrolooxadiazines and regioselective intramolecular cyclization of 1,2-biscarbamoyl-substituted 1H-pyrroles . The reaction conditions typically require high temperatures and long reaction times, often involving microwave-assisted heating or refluxing with various reagents such as sodium methoxide, xylene, or phosphorus oxychloride .
化学反応の分析
6-Bromopyrrolo[2,1-f][1,2,4]triazin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed using common reducing agents.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents used in these reactions include sodium methoxide, potassium hydroxide, and phosphorus oxychloride. The major products formed depend on the specific reaction conditions and reagents used .
科学的研究の応用
6-Bromopyrrolo[2,1-f][1,2,4]triazin-4(3H)-one has a wide range of scientific research applications:
Chemistry: It serves as a key intermediate in the synthesis of various biologically active compounds.
作用機序
The mechanism of action of 6-Bromopyrrolo[2,1-f][1,2,4]triazin-4(3H)-one involves its interaction with specific molecular targets. For example, as a tankyrase inhibitor, it binds to the enzyme’s active site, preventing its activity and thereby affecting cellular processes such as Wnt signaling . The compound’s ability to inhibit stearoyl CoA desaturase also impacts lipid metabolism .
類似化合物との比較
6-Bromopyrrolo[2,1-f][1,2,4]triazin-4(3H)-one can be compared with other similar compounds, such as:
Pyrrolo[2,1-f][1,2,4]triazin-4(3H)-one: Lacks the bromine atom but shares a similar core structure.
7-Bromopyrrolo[2,1-f][1,2,4]triazin-4-amine: Another brominated derivative with different functional groups.
Pyrrolo[2,1-f][1,2,4]triazine: The parent moiety of antiviral drug remdesivir.
The uniqueness of this compound lies in its specific substitution pattern and its potential biological activities, which make it a valuable compound in various fields of research .
特性
IUPAC Name |
6-bromo-3H-pyrrolo[2,1-f][1,2,4]triazin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrN3O/c7-4-1-5-6(11)8-3-9-10(5)2-4/h1-3H,(H,8,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISWMRQCCABXILJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=O)NC=NN2C=C1Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90610617 | |
| Record name | 6-Bromopyrrolo[2,1-f][1,2,4]triazin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90610617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
888721-83-3 | |
| Record name | 6-Bromopyrrolo[2,1-f][1,2,4]triazin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90610617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-amino-2-(methoxymethyl)[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B1384345.png)

![(1R,2R,4R,5R)-2,5-Bis(3,5-di-tert-butyl-2-hydroxybenzylideneamino)bicyclo[2.2.1]heptane](/img/structure/B1384351.png)


![8-Chloropyrido[3,4-d]pyrimidin-4-ol](/img/structure/B1384357.png)
![8-Bromo-2-phenylimidazo[1,2-C]pyrimidin-5(6H)-one](/img/structure/B1384358.png)

![2-[5-amino-3-(2-thienyl)-1H-pyrazol-1-yl]-5,6-dimethylpyrimidin-4(3H)-one](/img/structure/B1384362.png)
![2-[5-amino-3-(2-thienyl)-1H-pyrazol-1-yl]-6-methylpyrimidin-4(3H)-one](/img/structure/B1384363.png)
![3-{1,3,4-trimethyl-6-oxo-1H,6H,7H-pyrazolo[3,4-b]pyridin-5-yl}propanoic acid](/img/structure/B1384364.png)

![2-{[(2-Methoxyethyl)amino]methyl}-3,4-dihydroquinazolin-4-one hydrochloride](/img/structure/B1384366.png)
